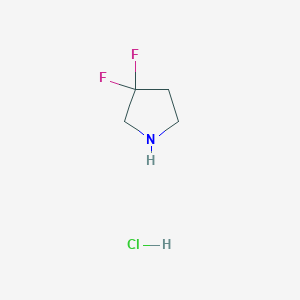

Clorhidrato de 3,3-difluoropirrolidina

Descripción general

Descripción

3,3-Difluoropyrrolidine hydrochloride is a compound of interest due to its potential as a synthon in the synthesis of biologically active compounds. Its practical and cost-effective synthesis has been reported, highlighting its relevance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 3,3-difluoropyrrolidine hydrochloride has been approached through different methods. One reported method involves a seven-step synthesis starting from commercially available 2-chloro-2,2-difluoroacetic acid. This process includes a telescoped sequence producing N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide, followed by reductive nitromethylation and a catalytic hydrogenation/cyclization sequence, culminating in borane reduction to afford the target compound in good yield and purity . Another approach for the synthesis of 3,3-difluoropyrrolidine involves a Claisen rearrangement and a Ru(VIII)-catalyzed oxidation to prepare 2,2-difluorosuccinic acid, followed by an efficient cyclization and BH(3).Me(2)S reduction .

Molecular Structure Analysis

The molecular structure of 3,3-difluoropyrrolidine hydrochloride and related compounds has been studied using various techniques. X-ray crystallography has been employed to determine the structure of related heterocyclic compounds, providing insights into the bond lengths and the formation of hydrogen bonds within the crystal structure . These studies are crucial for understanding the molecular geometry and electronic structure, which are important for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 3,3-difluoropyrrolidine and related fluorinated compounds has been explored in various chemical reactions. For instance, reactions of 3-(polyfluoroacyl)chromones with hydroxylamine have been studied, leading to the synthesis of novel chromones . Additionally, the synthesis of poly-substituted pyridines via C-F bond cleavage and the use of fluoropyridyl nickel complexes in selective synthesis demonstrate the versatility of fluorinated compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-difluoropyrrolidine hydrochloride and related fluorinated compounds have been investigated through computational and experimental methods. Density functional theory (DFT) has been used to calculate energies, geometries, and vibrational wave numbers, which are in good agreement with experimental data . These studies provide valuable information on molecular stability, bond strength, and chemical reactivity, which are essential for the development of new drugs and materials.

Aplicaciones Científicas De Investigación

Bloque de construcción en química medicinal

El clorhidrato de 3,3-difluoropirrolidina se utiliza comúnmente como bloque de construcción en química medicinal . Introduce la pirrolidina fluorada mediante una sustitución nucleofílica . Los sustituyentes de flúor mejoran la potencia de los ingredientes farmacéuticos activos y la permeabilidad a través de las membranas celulares .

Síntesis de difluoropirrolidinas prolilo sustituidas con triazol

Este compuesto se puede utilizar en la síntesis de difluoropirrolidinas prolilo sustituidas con triazol . Estos son inhibidores potenciales de la dipeptidil peptidasa-4 , una enzima que juega un papel en el metabolismo de la glucosa y es un objetivo para el tratamiento de la diabetes tipo 2 .

Síntesis de inhibidores de la cinasa de cremallera de leucina dual (DLK)

El this compound también se utiliza en la síntesis de inhibidores de la cinasa de cremallera de leucina dual (DLK) . DLK es una proteína cinasa involucrada en el desarrollo y la degeneración neuronal . Los inhibidores de DLK se están investigando por su potencial para tratar enfermedades neurodegenerativas .

Preparación de β-aminofluorolquenos cíclicos y acíclicos

Este compuesto se puede utilizar como reactivo en la preparación de β-aminofluorolquenos cíclicos y acíclicos

Mecanismo De Acción

Target of Action

3,3-Difluoropyrrolidine hydrochloride is a biochemical reagent that is commonly used as a building block in medicinal chemistry It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the final compound it is incorporated into .

Mode of Action

The mode of action of 3,3-Difluoropyrrolidine hydrochloride is largely dependent on the compound it is used to synthesize. For instance, it has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . In this context, the compound would interact with its target by inhibiting the enzyme, thereby altering the biochemical pathway it is involved in .

Biochemical Pathways

As mentioned earlier, it has been used in the synthesis of potential inhibitors of dipeptidyl peptidase-4 . Dipeptidyl peptidase-4 is an enzyme involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. Therefore, inhibiting this enzyme could potentially affect the insulin signaling pathway .

Pharmacokinetics

The compound’s fluoride substituents are known to improve the potency of active pharmaceutical ingredients and their permeability through cell membranes

Result of Action

The molecular and cellular effects of 3,3-Difluoropyrrolidine hydrochloride’s action would depend on the specific compound it is used to synthesize and the biochemical pathways that compound affects. For instance, if used in the synthesis of a dipeptidyl peptidase-4 inhibitor, the result of its action could potentially be an increase in insulin secretion .

Action Environment

Like all chemical compounds, its stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Safety and Hazards

3,3-Difluoropyrrolidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers Relevant papers on 3,3-Difluoropyrrolidine hydrochloride include practical preparation of 3,3-Difluoropyrrolidine and its use in the synthesis of inhibitors for dipeptidyl peptidase-4 and dual leucine zipper kinase (DLK) .

Análisis Bioquímico

Biochemical Properties

3,3-Difluoropyrrolidine hydrochloride is known to interact with various enzymes and proteins. It has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 . This suggests that 3,3-Difluoropyrrolidine hydrochloride may interact with enzymes such as dipeptidyl peptidase-4.

Cellular Effects

It is known that the fluoride substituents of 3,3-Difluoropyrrolidine hydrochloride improve the permeability of the compound through cell membranes . This suggests that it may have significant effects on cellular processes.

Molecular Mechanism

It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may interact with this enzyme

Metabolic Pathways

It is known to be used in the synthesis of compounds that inhibit dipeptidyl peptidase-4 , suggesting that it may be involved in the metabolic pathways of this enzyme.

Propiedades

IUPAC Name |

3,3-difluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVPZQADFREIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647939 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163457-23-6 | |

| Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the mechanism of action for 3,3-Difluoropyrrolidine hydrochloride against Plasmodium knowlesi and what makes it a potential antimalarial drug candidate?

A1: While the provided research [] doesn't directly elaborate on the specific mechanism of action for 3,3-Difluoropyrrolidine hydrochloride, it highlights its potential as a Plasmodium knowlesi Lactate Dehydrogenase (Pk-LDH) inhibitor. Virtual screening analyses indicated a binding affinity of -3.25 kcal/mol to Pk-LDH. This interaction suggests that 3,3-Difluoropyrrolidine hydrochloride might interfere with the enzyme's activity, potentially disrupting the parasite's energy metabolism. Further experimental validation is needed to confirm its inhibitory activity and explore the exact mechanism of action.

Q2: Why was 3,3-Difluoropyrrolidine hydrochloride selected for evaluation as a potential Pk-LDH inhibitor in this study?

A2: The research [] chose 3,3-Difluoropyrrolidine hydrochloride based on its performance in virtual screening analyses. These analyses predicted a favorable binding affinity (-3.25 kcal/mol) to the target enzyme, Pk-LDH. This suggested a potential for interaction and possible inhibition of the enzyme, making it a promising candidate for further experimental evaluation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

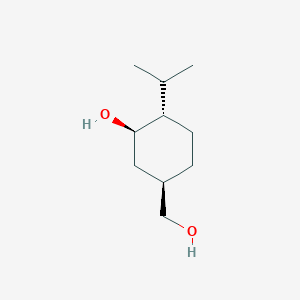

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

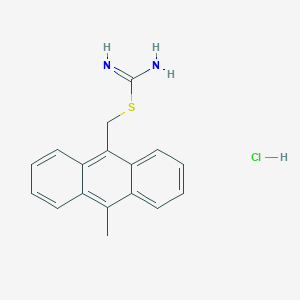

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)

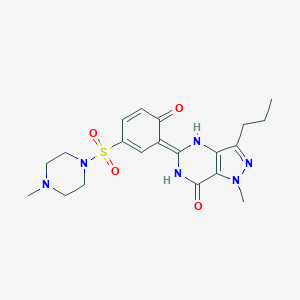

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)